REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][NH:5][C:6]([C:8]1[NH:12][N:11]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:9]=1)=[O:7].C(N(CC)C(C)C)(C)C>C(#N)C>[F:14][C:13]([F:16])([F:15])[C:10]1[CH:9]=[C:8]2[C:6](=[O:7])[NH:5][CH2:4][CH2:3][CH2:2][N:12]2[N:11]=1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrCCCNC(=O)C1=CC(=NN1)C(F)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.5 h
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel [0-10% of (9:1 methanol:concentrated ammonium hydroxide) in dichloromethane]
|
Type
|
CUSTOM
|
Details
|
Further purification by preparative HPLC (C18 reverse phase column, 10-50% acetonitrile in water containing 0.05% trifluoroacetic acid)
|
Type
|
CUSTOM
|
Details
|
separated the product from a major by-product, 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3-oxazinane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN2C(C(NCCC2)=O)=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |